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molecular formula C9H7F2NO2 B8398152 6-(Difluoromethoxy)-1H-indol-5-ol

6-(Difluoromethoxy)-1H-indol-5-ol

Cat. No. B8398152
M. Wt: 199.15 g/mol
InChI Key: JZGCBRAESKGTGK-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

5-(Benzyloxy)-6-(difluoromethoxy)-1H-indole described in Production Example 19-4 (245 mg, 0.847 mmol) was dissolved in ethanol (8.0 mL), then 10% palladium-carbon (water content, 50%) (90 mg) was added at room temperature, and the mixture was stirred under hydrogen atmosphere for 75 minutes. The reaction mixture was diluted with ethyl acetate and the catalyst was filtered off with celite. The filtrate was concentrated under vacuum and then filtered with silica gel (ethyl acetate). The target fraction was concentrated under vacuum to quantitatively obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 19-4
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH:19]([F:21])[F:20])[NH:14][CH:13]=[CH:12]2)C1C=CC=CC=1>C(O)C.C(OCC)(=O)C.[C].[Pd]>[F:21][CH:19]([F:20])[O:18][C:17]1[CH:16]=[C:15]2[C:11]([CH:12]=[CH:13][NH:14]2)=[CH:10][C:9]=1[OH:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1OC(F)F
Step Two
Name
Example 19-4
Quantity
245 mg
Type
reactant
Smiles
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered with silica gel (ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The target fraction was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC(OC1=C(C=C2C=CNC2=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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